molecular formula C14H25NO3 B2995848 3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE CAS No. 1421453-01-1

3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE

Cat. No.: B2995848
CAS No.: 1421453-01-1
M. Wt: 255.358
InChI Key: RKAULETWFCTHTJ-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE is a complex organic compound with the molecular formula C14H25NO3 This compound features a cyclopentyl group attached to a propanamide backbone, with additional hydroxyl and hydroxymethyl groups on the cyclopentyl ring

Scientific Research Applications

3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE typically involves the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentylamine with cyclopentylpropanoic acid. The reaction is facilitated by the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of halogenated cyclopentyl derivatives.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxymethyl group.

    N-Cyclopentyl-3-hydroxy-4-methylbenzamide: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclopentyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c16-9-11-7-12(8-13(11)17)15-14(18)6-5-10-3-1-2-4-10/h10-13,16-17H,1-9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAULETWFCTHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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